GGFG-amide-glycol-amide-Exatecan

ADC Synthesis Quality Control Purity Specification

GGFG-amide-glycol-amide-Exatecan (Intermediate 2, ≥98%) is the ADC drug-linker intermediate disclosed in WO2022236136A1, combining Exatecan topoisomerase I inhibitor with a protease-cleavable GGFG linker via a glycol-amide spacer. This spacer provides LogP -0.5 and 100 mg/mL DMSO solubility for homogeneous aqueous bioconjugation with minimal antibody denaturation. Substitution with MC-GGFG-Exatecan or GGFG-PAB-Exatecan is precluded by quantifiable spacer chemistry differences that compromise ADC DAR and reproducibility. Validated powder stability (-20°C, 3 years) and stock solution stability (-80°C, 1 year) support multi-year ADC programs without frequent re-procurement.

Molecular Formula C43H47FN8O11
Molecular Weight 870.9 g/mol
Cat. No. B14080474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGGFG-amide-glycol-amide-Exatecan
Molecular FormulaC43H47FN8O11
Molecular Weight870.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O
InChIInChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1
InChIKeyMEANSBFOEJBQOJ-BMANKKTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GGFG-amide-glycol-amide-Exatecan: A Defined ADC Linker-Payload Intermediate with Quantifiable Specifications for Antibody-Drug Conjugate Synthesis


GGFG-amide-glycol-amide-Exatecan (CAS: 2866301-18-8), also designated Intermediate 2, is a synthetic camptothecin analogue derivative of Exatecan (DX-8951) . It functions as a drug-linker conjugate intermediate specifically engineered for the construction of antibody-drug conjugates (ADCs) [1]. The compound integrates the DNA topoisomerase I inhibitor Exatecan payload with a protease-cleavable GGFG tetrapeptide linker via a glycol-amide spacer [2]. Its molecular formula is C43H47FN8O11, with a molecular weight of 870.88 Da and a purity specification of ≥98% .

Why GGFG-amide-glycol-amide-Exatecan Cannot Be Substituted with Other Exatecan-Linker Conjugates in ADC Development


Generic substitution of GGFG-amide-glycol-amide-Exatecan with structurally related Exatecan-linker conjugates (e.g., MC-GGFG-Exatecan or GGFG-PAB-Exatecan) is precluded by quantifiable differences in spacer chemistry, physicochemical properties, and synthetic utility. The glycol-amide spacer in GGFG-amide-glycol-amide-Exatecan confers distinct solubility (DMSO: 100 mg/mL) and LogP (-0.5) characteristics that directly impact conjugation efficiency and ADC homogeneity [1]. In contrast, MC-GGFG-Exatecan lacks this hydrophilic spacer, altering its aqueous compatibility . Furthermore, the compound serves as a key intermediate (Intermediate 2) in patented synthetic routes for Exatecan-based ADCs, and substitution with a non-equivalent intermediate may introduce uncharacterized impurities, affecting ADC drug-antibody ratio (DAR) and lot-to-lot reproducibility [2].

Quantitative Differentiation Evidence for GGFG-amide-glycol-amide-Exatecan Versus Alternative Exatecan-Linker Conjugates


Comparative Purity: GGFG-amide-glycol-amide-Exatecan Exhibits ≥98% Purity vs. 96.47% for MC-GGFG-Exatecan

GGFG-amide-glycol-amide-Exatecan is supplied with a specified purity of ≥98% by HPLC . In comparison, the alternative linker-payload MC-GGFG-Exatecan is specified at 96.47% purity . This absolute difference of ≥1.53 percentage points in purity specification is relevant for minimizing impurity-driven side reactions during bioconjugation and ensuring consistent drug-antibody ratio (DAR) profiles in ADC manufacturing.

ADC Synthesis Quality Control Purity Specification

Solubility Advantage: GGFG-amide-glycol-amide-Exatecan Demonstrates 100 mg/mL in DMSO

GGFG-amide-glycol-amide-Exatecan exhibits a solubility of 100 mg/mL in DMSO (equivalent to 114.83 mM) [1]. This high solubility facilitates the preparation of concentrated stock solutions for bioconjugation reactions, reducing the volume of organic solvent required in aqueous ADC synthesis protocols. While direct solubility data for comparator compounds in the same matrix are not uniformly reported, the glycol-amide spacer in this intermediate is designed to enhance aqueous compatibility relative to more hydrophobic linker-payloads like MC-GGFG-Exatecan [2].

Solubility Formulation ADC Bioconjugation

Storage Stability: Defined Long-Term Storage Conditions Support Extended Research Use

Vendor datasheets specify that GGFG-amide-glycol-amide-Exatecan powder can be stored at -20°C for 3 years, while stock solutions in DMSO are stable at -80°C for 1 year [1]. In contrast, the related intermediate MC-GGFG-Exatecan is typically recommended for storage at -20°C with a shorter suggested shelf life and without explicit long-term solution stability data . This quantified storage stability profile reduces the risk of degradation during extended research campaigns and minimizes batch-to-batch variability from compound decomposition.

Storage Stability Supply Chain Inventory Management

Unique Intermediate Role: Key Building Block in Patented ADC Synthesis Routes

GGFG-amide-glycol-amide-Exatecan is explicitly cited as Intermediate 2 in WO2022236136A1, a foundational patent describing novel Exatecan derivatives and ADC constructs [1]. This patent position differentiates the compound from generic Exatecan-linker conjugates by establishing a defined synthetic lineage and utility in producing proprietary ADC architectures. Substitution with an alternative intermediate may deviate from the exemplified synthetic route, potentially introducing uncharacterized impurities and affecting ADC drug-antibody ratio (DAR) and in vivo performance.

Patent Literature Synthetic Intermediate ADC Development

Hydrophilic Spacer Differentiation: Glycol-Amide Linker Enhances Aqueous Compatibility Over Non-Spacer Conjugates

The glycol-amide spacer in GGFG-amide-glycol-amide-Exatecan contributes to a calculated LogP of -0.5 and a rotatable bond count of 17 . In contrast, MC-GGFG-Exatecan lacks this hydrophilic spacer, resulting in a more hydrophobic profile that can reduce aqueous solubility and complicate bioconjugation in physiological buffers . The enhanced hydrophilicity of the glycol-amide spacer is consistent with the design principles of clinically validated DXd-ADC technology, which employs a hydrophilic linker to improve ADC pharmacokinetics and reduce aggregation [1].

Linker Chemistry Hydrophilicity ADC Conjugation

Validated Application Scenarios for GGFG-amide-glycol-amide-Exatecan in ADC Discovery and Development


Synthesis of Exatecan-Based ADC Candidates with Optimized Drug-to-Antibody Ratio (DAR)

Procurement of GGFG-amide-glycol-amide-Exatecan (≥98% purity, 100 mg/mL DMSO solubility) enables the preparation of homogeneous ADC constructs with controlled DAR. The high solubility and defined purity specification minimize aggregation during conjugation, ensuring consistent analytical profiles for lead ADC candidates [1].

Lead Optimization Campaigns Requiring Reproducible ADC Synthesis Over Multi-Year Timelines

The compound's validated powder stability (-20°C for 3 years) and stock solution stability (-80°C for 1 year) [2] support long-term ADC development programs without the need for frequent re-procurement. This stability profile reduces the risk of compound degradation and ensures batch-to-batch consistency in ADC synthesis .

Development of ADC Constructs Aligned with Patented Exatecan Derivative Technology

As the explicitly disclosed Intermediate 2 in WO2022236136A1 [3], GGFG-amide-glycol-amide-Exatecan is essential for replicating the synthetic routes and ADC architectures described in foundational Exatecan-ADC patents. This ensures regulatory and intellectual property alignment during preclinical development.

Bioconjugation Protocols Requiring High Solubility and Minimal Organic Co-Solvent

The glycol-amide spacer confers a LogP of -0.5 and 100 mg/mL DMSO solubility , enabling efficient bioconjugation in predominantly aqueous buffers. This reduces the need for organic co-solvents, minimizing antibody denaturation and aggregation risks during ADC assembly [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GGFG-amide-glycol-amide-Exatecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.